molecular formula C18H21ClN2O4S B5010504 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide

Cat. No.: B5010504
M. Wt: 396.9 g/mol
InChI Key: XZFVLVJGXHNCML-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1,1,3-trioxo-thiazolidin-2-yl moiety and a cyclohexenylethyl side chain. The chlorine atom at position 2 of the benzamide ring enhances electrophilicity, while the thiazolidinone sulfonyl groups may improve solubility and binding affinity compared to simpler analogs .

Properties

IUPAC Name

2-chloro-N-[2-(cyclohexen-1-yl)ethyl]-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S/c19-16-7-6-14(21-17(22)9-11-26(21,24)25)12-15(16)18(23)20-10-8-13-4-2-1-3-5-13/h4,6-7,12H,1-3,5,8-11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFVLVJGXHNCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the cyclohexene and thiazolidinone groups through a series of reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of Analogs
Compound Name Core Structure Substituents Key Functional Groups
Target Compound Benzamide 2-chloro, 5-(1,1,3-trioxo-thiazolidin-2-yl), N-cyclohexenylethyl Chlorobenzamide, sulfonyl thiazolidinone
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Benzamide 2,4-difluoro, N-(5-chlorothiazol-2-yl) Fluorinated benzamide, chlorothiazole
3-Chloro-5-methoxy-4-isopropoxy-N-[4-(2-thiazolyl)phenyl]benzamide Benzamide 3-chloro, 5-methoxy, 4-isopropoxy, N-(thiazole-phenyl) Methoxy/isopropoxy groups, thiazole
N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide Acetamide 2-chloro, N-(thiazolidinone-ethyl), benzo[1,3]dioxole Chloroacetamide, dioxole-thiazolidinone

Key Observations :

  • The target compound’s sulfonyl thiazolidinone group distinguishes it from analogs with simpler thiazole or oxadiazole rings (e.g., ). This group may enhance metabolic stability and hydrogen-bonding capacity .
  • The cyclohexenylethyl chain introduces steric bulk and lipophilicity, contrasting with the fluorinated or methoxy-substituted benzamides in , which prioritize polar interactions.
Table 2: Reported Bioactivities of Analogs
Compound Name Biological Target Mechanism/Effect Reference
Target Compound Hypothesized: PFOR enzyme* Potential inhibition of anaerobic metabolism*
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide Pyruvate:ferredoxin oxidoreductase (PFOR) Inhibits PFOR, disrupting energy metabolism in anaerobes
3-Chloro-5-methoxy-4-isopropoxy-N-[4-(2-thiazolyl)phenyl]benzamide Not reported Structural similarity suggests antimicrobial potential
N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide Not reported Likely anti-inflammatory or antiparasitic*

Key Observations :

  • The target compound’s sulfonyl thiazolidinone group mirrors the PFOR-inhibiting activity of nitazoxanide derivatives (e.g., ), but its cyclohexenylethyl chain may alter tissue penetration or target specificity.
  • Compounds with thiazole-phenyl substituents (e.g., ) lack direct mechanistic data but share structural motifs with known antimicrobial agents.

Key Observations :

  • The target compound’s sulfonyl groups likely improve aqueous solubility compared to non-sulfonated analogs (e.g., ), though its cyclohexenyl chain increases LogP, favoring membrane permeability.
  • Synthesis of analogs often involves amide coupling (e.g., ), but the target compound’s complex thiazolidinone moiety may require additional steps for sulfonation.

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